molecular formula C8H10N4O2 B1671344 Enprofylline CAS No. 41078-02-8

Enprofylline

Cat. No. B1671344
CAS RN: 41078-02-8
M. Wt: 194.19 g/mol
InChI Key: SIQPXVQCUCHWDI-UHFFFAOYSA-N
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Description

Enprofylline, also known as 3-propylxanthine, is a xanthine derivative used in the treatment of asthma . It acts primarily as a competitive nonselective phosphodiesterase inhibitor with relatively little activity as a nonselective adenosine receptor antagonist .


Molecular Structure Analysis

Enprofylline has a molecular formula of C8H10N4O2 and an average mass of 194.191 Da . The ChemSpider ID for Enprofylline is 1613 .


Physical And Chemical Properties Analysis

Enprofylline has a density of 1.4±0.1 g/cm3, a molar refractivity of 47.5±0.3 cm3, and a molar volume of 142.0±3.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Enprofylline . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-propyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQPXVQCUCHWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)NC1=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045186
Record name Enprofylline
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URL https://comptox.epa.gov/dashboard/DTXSID9045186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enprofylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4), 5.68e+00 g/L
Record name SID855784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Enprofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00824
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Record name Enprofylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Enprofylline inhibits erythrocyte phosphodiesterase, resulting in an increase in erythrocyte cAMP activity. Subsequently, the erythrocyte membrane becomes more resistant to deformity. Along with erythrocyte activity, enprofylline also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity.
Record name Enprofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00824
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Enprofylline

CAS RN

41078-02-8
Record name Enprofylline
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URL https://commonchemistry.cas.org/detail?cas_rn=41078-02-8
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Record name Enprofylline [USAN:INN]
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Record name Enprofylline
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Record name Enprofylline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enprofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.166
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Record name ENPROFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7DT5E518
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Enprofylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

287-289 °C, 287 - 289 °C
Record name Enprofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enprofylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
CGA Persson, K E-Andersson, G Kjellin - Life sciences, 1986 - Elsevier
… like enprofylline (3-propyl-xanthine) that only has some actions in common with theophylline and that has a negligible ability to antagonize adenosine. Enprofylline … between enprofylline …
Number of citations: 136 www.sciencedirect.com
M Esquivel, RJ Burns, RI Ogilvie - Clinical Pharmacology & …, 1986 - Wiley Online Library
The cardiovascular effects of enprofylline (with no adenosine receptor antagonism) and of theophylline (with adenosine receptor antagonism) were compared in six normal subjects in a …
Number of citations: 14 ascpt.onlinelibrary.wiley.com
D Murciano, M Aubier, N Viires… - Journal of Applied …, 1987 - journals.physiology.org
… t 0.6 mg/l, the plasmatic levels of enprofylline amounted only to 3.9 t 0.4 mg/l (Table 1). It is thus possible that higher dosage of enprofylline would have also improved diaphragmatic …
Number of citations: 38 journals.physiology.org
D Ukena, CG Schirren, U Schwabe - European journal of pharmacology, 1985 - Elsevier
… The results show that enprofylline was nearly equipotent as … that enprofylline might distinguish between adenosine receptor subtypes. We therefore studied the effects of enprofylline on …
Number of citations: 38 www.sciencedirect.com
KR Chapman, S Boucher, RH Hyland, A Day… - Journal of allergy and …, 1990 - Elsevier
… We conclude that both enprofylline and theophylline offer useful bronchodilatation in the maintenance therapy of asthma, enprofylline, 450 mg bid, being approximately equivalent to …
Number of citations: 11 www.sciencedirect.com
H Clarke, MJ Cushley, CG Persson, ST Holgate - Pulmonary pharmacology, 1989 - Elsevier
… enprofylline produced similar protection against histamine induced reductions in FEVI and Vmax3O. Whereas enprofylline … infusions of theophylline and enprofylline were chosen on the …
Number of citations: 45 www.sciencedirect.com
…, A Kallen, International Enprofylline Study Group - Chest, 1994 - Elsevier
Background Enprofylline is a new xanthine derivative that shares theophylline's bronchodilator properties but is free of theophylline's adenosine receptor antagonist activity. We …
Number of citations: 16 www.sciencedirect.com
E Lunell, KE Andersson… - Acta pharmacologica et …, 1983 - Wiley Online Library
… enprofylline was given orally. In conclusion, the circulatory effects of enprofylline were small and the adverse reactions mild. Further clinical studies with enprofylline seem warranted. …
Number of citations: 14 onlinelibrary.wiley.com
O Borgå, KE Andersson, LE Edholm… - Clinical …, 1983 - Wiley Online Library
The kinetics of enprofylline, a novel antiasthmatic … enprofylline doses, 0.5, 1, and 1.5 mg/kg, injected as an infusion over 10 min. Plasma and urine levels of unchanged enprofylline were …
Number of citations: 38 ascpt.onlinelibrary.wiley.com
I Feoktistov, I Biaggioni - The Journal of clinical …, 1995 - Am Soc Clin Investig
… In separate studies we found that enprofylline, an antiasthmatic … Both theophylline and enprofylline 300 ,uM completely blocked … This effect is blocked by theophylline and enprofylline, …
Number of citations: 448 www.jci.org

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